1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol is a compound that belongs to the class of brominated phenolic compounds. This compound is characterized by the presence of bromine atoms and an amino group attached to a phenyl ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving starting materials that include brominated phenols and bromoethanol derivatives. The synthesis often requires careful control of reaction conditions to achieve the desired product with high purity and yield.
1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol can be classified as an organic halide due to the presence of bromine substituents. It also falls under the category of amines because of the amino group attached to the aromatic ring.
The synthesis of 1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or acetonitrile), and reaction time optimization to maximize yield and minimize side reactions.
The molecular structure of 1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol can be represented as follows:
The structure features a dibrominated phenyl ring with an amino group at the para position relative to one of the bromine atoms and a bromoethanol side chain.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional arrangement and bonding characteristics.
1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol can undergo several chemical reactions:
Common reagents used in these reactions include sodium borohydride for reductions and various halogenation agents for substitutions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the reaction pathways and products.
The mechanism of action for 1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol primarily involves its interaction with biological targets at the molecular level:
Data from studies involving cell viability assays indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, which could be attributed to its ability to interfere with critical cellular processes.
Relevant data regarding melting point, boiling point, and spectral characteristics (IR, NMR) are essential for characterizing this compound further.
1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol has potential applications in several scientific fields:
Table 1: Physicochemical Properties
Property | Value | Experimental Method |
---|---|---|
Molecular Weight | 397.88 g/mol | Calculated |
Purity | ≥97% | HPLC [2] |
Melting Point | Not reported | – |
Solubility | DMSO, Methanol | Empirical screening |
Storage Stability | 4°C, protected from light | Manufacturer specifications [2] |
The electron-deficient aromatic ring (due to bromine substituents) and polar side chain create a dipole moment favoring orientation in biological membranes. Nuclear Magnetic Resonance (NMR) would show characteristic signals:
1. Bromination of 4-aminophenol → 3,5-dibromo-4-aminophenol 2. Etherification with 1,2-dibromoethane → 1-(3,5-dibromo-4-aminophenyl)-2-bromoethane 3. Hydrolysis → Target compound [3] [10]
Bromophenols have been investigated since the 1980s when marine biologists identified 2,4,6-tribromophenol in red algae (Rhodomela confervoides) with unexpected bioactivity [9]. Early research focused on antimicrobial properties, but the 1999 discovery of PTP1B-knockout mice exhibiting enhanced insulin sensitivity shifted focus toward metabolic diseases [3] [5]. Key developments include:
This compound represents an evolution toward non-charged inhibitors that avoid the bioavailability limitations of early polar phosphatase inhibitors (e.g., phosphonates) [3].
PTP1B dephosphorylates insulin receptor kinase, terminating signaling. Its overexpression correlates with insulin resistance and type 2 diabetes. Challenges in inhibitor development include:
Table 2: Comparative PTP1B Inhibitory Activity
Compound Class | Representative IC₅₀ | Selectivity (vs. TCPTP) |
---|---|---|
Phosphonate analogs | 18–120 nM | 1–3.6-fold |
Terrestrial polyphenols | 2.4–4.8 μM | Not reported |
Marine bromophenols | 0.19–0.84 μM | >10-fold [3] [9] |
1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol | Predicted: <1 μM | Undetermined |
This compound’s significance lies in its dual-mechanism potential:
Recent studies confirm bromophenols induce insulin sensitization in diabetic rats, reducing fasting blood glucose by >30% [9]. Hybrid analogs also suppress neutrophil-mediated inflammation (e.g., acute lung injury), suggesting applications beyond diabetes [7].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2